1-(pyrrolidin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(pyrrolidin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone is a complex organic compound that features a pyrrolidine ring, an imidazole ring, and two tolyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyrrolidin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone typically involves multi-step organic synthesis. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a thiol.
Attachment of the pyrrolidine ring: This step might involve nucleophilic substitution reactions where the pyrrolidine ring is introduced.
Introduction of the tolyl groups: These groups can be added via Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(pyrrolidin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This might reduce the imidazole ring or the thioether linkage.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the tolyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for compounds like 1-(pyrrolidin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone typically involves interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring, for example, is known to bind to metal ions in enzyme active sites, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
1-(pyrrolidin-1-yl)-2-(phenylthio)ethanone: Lacks the imidazole ring and tolyl groups.
2-(1H-imidazol-2-ylthio)ethanone: Lacks the pyrrolidine ring and tolyl groups.
1-(pyrrolidin-1-yl)-2-(methylthio)ethanone: Lacks the imidazole ring and tolyl groups.
Uniqueness
1-(pyrrolidin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone is unique due to the combination of its structural features, which may confer specific biological activities or chemical reactivity not seen in simpler analogs.
Properties
IUPAC Name |
2-[1-(2-methylphenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c1-17-9-11-19(12-10-17)21-15-24-23(26(21)20-8-4-3-7-18(20)2)28-16-22(27)25-13-5-6-14-25/h3-4,7-12,15H,5-6,13-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXGPZKOYDYQMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3C)SCC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.